molecular formula C19H19NO3 B11090526 Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)-

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)-

Cat. No.: B11090526
M. Wt: 309.4 g/mol
InChI Key: OPNNDCHFXRXAHC-UHFFFAOYSA-N
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Description

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- is a complex organic compound known for its unique structural properties It features a benzofuran ring substituted with a hydroxy group and a dimethylaminomethyl group, along with a methanone group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the hydroxy and dimethylaminomethyl groups. The final step involves the attachment of the methanone group to the methylphenyl ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the methanone group may produce alcohols.

Scientific Research Applications

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy and dimethylaminomethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methanone group can participate in various chemical reactions, influencing the compound’s overall biological activity. The pathways involved often include key metabolic and signaling processes, making this compound a valuable tool for studying complex biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(dimethylamino)phenyl]-: This compound features two dimethylamino groups attached to a benzophenone structure.

    Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a similar structure but lacks the benzofuran ring.

Uniqueness

Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)- is unique due to its combination of a benzofuran ring with hydroxy and dimethylaminomethyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)19(22)15-11-23-17-9-8-16(21)14(18(15)17)10-20(2)3/h4-9,11,21H,10H2,1-3H3

InChI Key

OPNNDCHFXRXAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN(C)C

Origin of Product

United States

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